molecular formula C21H18BrN3O2 B11666899 10-(4-bromophenyl)-3-butylpyrimido[4,5-b]quinoline-2,4(3H,10H)-dione

10-(4-bromophenyl)-3-butylpyrimido[4,5-b]quinoline-2,4(3H,10H)-dione

Cat. No.: B11666899
M. Wt: 424.3 g/mol
InChI Key: YHGGRYGWOVDJOT-UHFFFAOYSA-N
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Description

10-(4-BROMOPHENYL)-3-BUTYL-2H,3H,4H,10H-PYRIMIDO[4,5-B]QUINOLINE-2,4-DIONE is a complex heterocyclic compound that belongs to the pyrimidoquinoline family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a bromophenyl group, a butyl chain, and a pyrimidoquinoline core, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-(4-BROMOPHENYL)-3-BUTYL-2H,3H,4H,10H-PYRIMIDO[4,5-B]QUINOLINE-2,4-DIONE typically involves multicomponent reactions (MCRs). One common method is the one-pot three-component condensation reaction. This involves the reaction of 4-chloro aniline, an aromatic aldehyde, and barbituric acid in the presence of low transition temperature mixtures as solvents . Another method uses trityl chloride as a neutral catalyst for the cyclization reaction of an aldehyde with dimedone and 6-amino-1,3-dimethyluracil in chloroform under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar multicomponent reactions but on a larger scale. The use of green chemistry principles, such as recyclable solvents and catalysts, is emphasized to minimize environmental impact and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

10-(4-BROMOPHENYL)-3-BUTYL-2H,3H,4H,10H-PYRIMIDO[4,5-B]QUINOLINE-2,4-DIONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can modify the quinoline core.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under mild to moderate conditions to preserve the integrity of the pyrimidoquinoline core .

Major Products

The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different biological activities and chemical properties .

Scientific Research Applications

10-(4-BROMOPHENYL)-3-BUTYL-2H,3H,4H,10H-PYRIMIDO[4,5-B]QUINOLINE-2,4-DIONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 10-(4-BROMOPHENYL)-3-BUTYL-2H,3H,4H,10H-PYRIMIDO[4,5-B]QUINOLINE-2,4-DIONE involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific enzymes involved in cell proliferation, leading to apoptosis in cancer cells. It also interacts with microbial cell membranes, disrupting their integrity and leading to cell death .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrimidoquinoline derivatives such as:

Uniqueness

10-(4-BROMOPHENYL)-3-BUTYL-2H,3H,4H,10H-PYRIMIDO[4,5-B]QUINOLINE-2,4-DIONE is unique due to the presence of the bromophenyl group and the butyl chain, which enhance its chemical reactivity and biological activity.

Properties

Molecular Formula

C21H18BrN3O2

Molecular Weight

424.3 g/mol

IUPAC Name

10-(4-bromophenyl)-3-butylpyrimido[4,5-b]quinoline-2,4-dione

InChI

InChI=1S/C21H18BrN3O2/c1-2-3-12-24-20(26)17-13-14-6-4-5-7-18(14)25(19(17)23-21(24)27)16-10-8-15(22)9-11-16/h4-11,13H,2-3,12H2,1H3

InChI Key

YHGGRYGWOVDJOT-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C(=O)C2=CC3=CC=CC=C3N(C2=NC1=O)C4=CC=C(C=C4)Br

Origin of Product

United States

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